molecular formula C16H13ClN6S B12155037 3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-(2-chlorophenyl)-4H-1,2,4-triazol-4-amine

3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-(2-chlorophenyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B12155037
M. Wt: 356.8 g/mol
InChI Key: CQTOCJCWDUWRKU-UHFFFAOYSA-N
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Description

This compound is a fascinating member of the benzimidazole family. Its systematic name is 4-[3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-(2-chlorophenyl)-4H-1,2,4-triazol-4-amine . Let’s break down its structure:

    Benzimidazole Ring: The core structure contains a benzimidazole ring, which consists of a fused benzene and imidazole ring. This motif imparts unique properties to the compound.

    Thioether Group: The sulfur atom (S) attached to the benzimidazole ring forms a thioether linkage.

    Triazole Ring: The triazole ring (a five-membered ring containing three nitrogen atoms) adds further complexity.

Preparation Methods

Synthetic Routes::

    Condensation Reaction: One synthetic route involves condensing 2-chloroaniline with 2-mercaptobenzimidazole. This reaction forms the benzimidazole-thioether intermediate.

    Triazole Formation: The intermediate then undergoes cyclization with hydrazine hydrate or its derivatives to form the triazole ring.

Industrial Production::
  • Industrial-scale production typically employs efficient and scalable methods, such as continuous flow processes or solid-phase synthesis.

Chemical Reactions Analysis

    Oxidation: The thioether group can undergo oxidation to form a sulfoxide or sulfone.

    Reduction: Reduction of the triazole ring can yield various products.

    Substitution: The chlorine atom can be substituted with other functional groups.

Common reagents include hydrazine, hydrogen peroxide, and various metal catalysts.

Scientific Research Applications

    Medicine: Researchers explore its potential as an antitumor agent due to its unique structure.

    Antifungal Properties: The benzimidazole scaffold has antifungal activity.

    Biological Studies: It serves as a probe in biological studies due to its specific interactions with molecular targets.

Mechanism of Action

    Molecular Targets: The compound likely interacts with cellular proteins or enzymes.

    Pathways: Investigate its effects on cell signaling pathways, DNA repair, or apoptosis.

Comparison with Similar Compounds

    Similar Compounds:

Properties

Molecular Formula

C16H13ClN6S

Molecular Weight

356.8 g/mol

IUPAC Name

3-(1H-benzimidazol-2-ylmethylsulfanyl)-5-(2-chlorophenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C16H13ClN6S/c17-11-6-2-1-5-10(11)15-21-22-16(23(15)18)24-9-14-19-12-7-3-4-8-13(12)20-14/h1-8H,9,18H2,(H,19,20)

InChI Key

CQTOCJCWDUWRKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(N2N)SCC3=NC4=CC=CC=C4N3)Cl

Origin of Product

United States

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